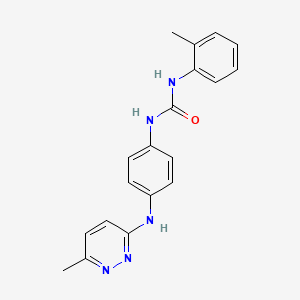
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as GSK-J4 and belongs to the class of isoxazole carboxamides.
Applications De Recherche Scientifique
Experimental and Theoretical Studies on Functionalization Reactions
Research on compounds structurally related to 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide includes experimental and theoretical studies on the functionalization reactions of related carboxylic acids and acid chlorides. These studies provide insights into the mechanisms of reactions involving similar isoxazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in medicinal chemistry and drug design (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Antiallergic Compounds
Further research has focused on the synthesis of antiallergic compounds, including benzopyrano[2,3-b]pyridines, which show significant antiallergic activity. These studies highlight the potential of structurally related isoxazole derivatives in the development of new antiallergic agents, offering a foundation for future investigations into their efficacy and mechanism of action (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Novel Syntheses of Heterocyclic Compounds
Innovative synthetic approaches have been developed for compounds such as hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the versatility of isoxazole derivatives in heterocyclic chemistry. These syntheses open new avenues for the creation of complex molecular structures with potential biological activity (Katritzky, Qiu, He, & Yang, 2000).
Antiavian Influenza Virus Activity
Recent studies have uncovered the antiavian influenza virus activity of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing the potential of isoxazole derivatives in antiviral research. This promising activity against the H5N1 subtype suggests a valuable direction for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antiinflammatory and Analgesic Activity
Isoxazole derivatives have also been explored for their antiinflammatory and analgesic properties. Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has highlighted their potential as analgesic agents, with studies focusing on their efficacy and safety for potential therapeutic applications (Muchowski, Sh, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
Propriétés
IUPAC Name |
5-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(19-14-20(28-25-19)17-8-2-1-3-9-17)24-15-16-7-6-10-18(13-16)27-21-11-4-5-12-23-21/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLIWXZFSEGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

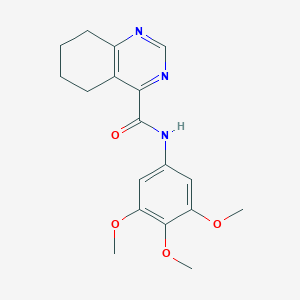
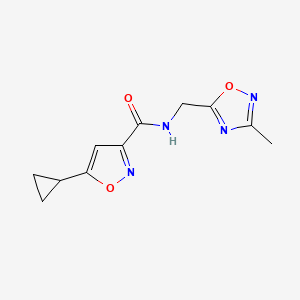

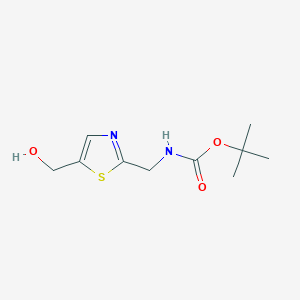
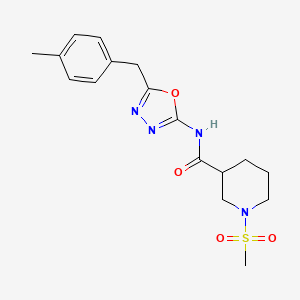
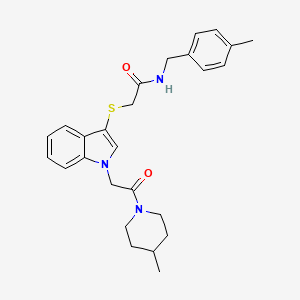

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)
